N-(2,4-dimethylphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
N-(2,4-DIMETHYLPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. This compound, in particular, has garnered attention for its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps. One common synthetic route starts with the reaction of N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of an aqueous sodium carbonate solution. This reaction yields N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide, which is then reacted with 2-bromo-N-(un/substituted-phenyl)acetamides in dimethylformamide (DMF) using lithium hydride as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols
Scientific Research Applications
N-(2,4-DIMETHYLPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as enzyme inhibition, make it a candidate for drug discovery and development.
Mechanism of Action
The mechanism by which N-(2,4-DIMETHYLPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways that regulate cell growth and apoptosis, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds also exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Pyrazolo[3,4-d]pyrimidines: Known for their cytotoxic activities against various cancer cell lines, these compounds share some structural similarities with benzoxazines.
Uniqueness
What sets N-(2,4-DIMETHYLPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific reactivity and biological activity. Its benzoxazine core, combined with the sulfonyl and carboxamide groups, provides a versatile platform for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C25H26N2O4S |
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Molecular Weight |
450.6 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-6-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C25H26N2O4S/c1-16-5-9-20(10-6-16)32(29,30)27-15-24(31-23-12-8-18(3)14-22(23)27)25(28)26-21-11-7-17(2)13-19(21)4/h5-14,24H,15H2,1-4H3,(H,26,28) |
InChI Key |
JSVKSFFNQCDDCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)C)C(=O)NC4=C(C=C(C=C4)C)C |
Origin of Product |
United States |
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